molecular formula C16H16N2O4S B2798422 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-00-6

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2798422
CAS No.: 921539-00-6
M. Wt: 332.37
InChI Key: IUMYVUBKJKDUNV-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921539-00-6) is a synthetic organic compound with the molecular formula C16H16N2O4S and a molecular weight of 332.4 g/mol . This hybrid molecule is of significant interest in medicinal chemistry research, particularly in the field of oncology. Its structure incorporates an indolin-2-one scaffold, a privileged structure in drug discovery that is found in several FDA-approved anticancer agents such as Sunitinib, which functions as a receptor tyrosine kinase (RTK) inhibitor . The indolinone moiety is known to regulate numerous proteins and genes involved in cancer development and can establish key hydrogen-bonding interactions with kinase domains . Furthermore, the molecule features a benzenesulfonamide group, a well-established zinc-binding moiety that is a common feature of Carbonic Anhydrase Inhibitors (CAIs) . This group allows the compound to potentially inhibit enzymes like human Carbonic Anhydrase IX (hCA IX), an enzyme overexpressed in hypoxic tumor cells and a validated anticancer target . The hybridization of these distinct pharmacophores—indolinone and benzenesulfonamide—into a single molecule creates a potential multi-target agent for investigating novel pathways in cancer therapy and enzyme inhibition . Researchers can utilize this compound to explore its inhibitory potential on various targets, including kinases and carbonic anhydrase isoforms, and to study structure-activity relationships (SAR) for the further development of targeted therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-3-6-14(22-2)15(7-10)23(20,21)18-12-4-5-13-11(8-12)9-16(19)17-13/h3-8,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMYVUBKJKDUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Chemical Reactions Analysis

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several therapeutic applications:

  • Antiviral Activity : Compounds similar to 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide have shown effectiveness against various viral pathogens. Research indicates that derivatives of benzenesulfonamides can inhibit viral replication, making this compound a candidate for antiviral drug development.
  • Anti-inflammatory Properties : The sulfonamide group may interact with specific enzymes involved in inflammatory pathways, potentially reducing inflammation. Studies on related compounds have demonstrated their ability to modulate inflammatory responses.
  • Anticancer Potential : The 2-oxoindoline core is associated with anticancer activity. Preliminary studies suggest that the compound could inhibit tumor growth by targeting cancer cell signaling pathways .

Biological Studies

Understanding the biological mechanisms of this compound can lead to insights into its therapeutic effects:

  • Mechanism of Action : Research indicates that the sulfonamide group may bind to enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, including enzyme inhibition and receptor signaling modulation.
  • Biological Target Interaction : Investigative studies are necessary to identify specific molecular targets within biological systems. This knowledge will enhance understanding of the compound's pharmacodynamics and pharmacokinetics.

Materials Science

The compound can also serve as a building block for synthesizing more complex molecules:

  • Synthesis of Novel Materials : Its structural features allow for modifications that can lead to new materials with desired properties in pharmaceuticals and agrochemicals. The versatility of the sulfonamide group makes it suitable for creating derivatives with enhanced biological activity or stability.

Data Table: Summary of Applications

Application AreaPotential UsesNotes
Medicinal ChemistryAntiviral, anti-inflammatory, anticancerStructure suggests multiple therapeutic pathways
Biological StudiesMechanism of action studiesRequires identification of specific molecular targets
Materials ScienceSynthesis of novel compoundsUseful as a building block for pharmaceuticals and agrochemicals

Case Study 1: Antiviral Activity

A study on benzenesulfonamide derivatives indicated that compounds structurally related to this compound exhibited significant antiviral properties against influenza viruses. The mechanism involved inhibition of viral polymerase activity, suggesting potential for further development as antiviral agents.

Case Study 2: Anti-inflammatory Effects

Research involving the evaluation of sulfonamide derivatives in animal models demonstrated a marked reduction in inflammation markers when treated with compounds similar to this compound. These findings support its potential application in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents (Benzenesulfonamide/Indolinone) Molecular Weight (g/mol) Key Biological Activity/Findings Reference
This compound 2-OCH₃, 5-CH₃ (benzene); 2-oxoindolin-5-yl ~331.37 Hypothesized apoptosis modulation (based on indolinone derivatives)
N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85) 4-CH₃ (benzene); imidazole-indolinone hybrid 302.30 Apoptosis induction in cancer cells; enhanced solubility due to imidazole
N-(2-Oxoindolin-5-yl)methanesulfonamide Methanesulfonamide (non-aromatic) ~228.27 Structural precursor for kinase inhibitors; high yield (86%) in mesylation reactions
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OCH₃ (benzene) 327.79 Moderate antimicrobial activity; lower potency compared to nitro-substituted analogs
N-[(2-Nitro-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide 8-OH, 2-NO₂ (styryl-quinoline hybrid) ~440.00 High HIV integrase inhibition (96.7%) due to electron-withdrawing nitro group

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro) on the benzenesulfonamide moiety enhance enzymatic inhibition (e.g., HIV integrase) by increasing sulfonamide acidity, facilitating metal chelation . In contrast, electron-donating groups (e.g., methoxy, methyl) reduce such activity. The 2-oxoindolinone core is associated with apoptosis modulation, as seen in FC85, which incorporates an imidazole substituent for improved solubility and binding .

Synthetic Accessibility :

  • Methanesulfonamide derivatives (e.g., compound 10 in ) are synthesized efficiently via mesylation (86% yield), whereas aromatic sulfonamides require multi-step condensation and purification .

Structural Hybrids: Hybridization with quinoline (e.g., styrylquinoline-benzenesulfonamide derivatives) introduces antiviral properties, though this is absent in the target compound due to its indolinone focus .

Research Findings and Mechanistic Insights

  • Electron-Donating vs. Withdrawing Groups: Methoxy and methyl substituents on the benzenesulfonamide reduce HIV integrase inhibition compared to nitro analogs (72.9% vs. 96.7% inhibition rates) .
  • Role of the 2-Oxoindolinone Moiety: The indolinone scaffold is critical for binding to kinase domains and apoptosis-related proteins. FC85, a related compound, demonstrated apoptosis induction in cancer cells via caspase-3 activation .

Biological Activity

2-Methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, which combines a sulfonamide moiety with an oxindole component, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC16_{16}H16_{16}N2_{2}O4_{4}S
Molecular Weight332.4 g/mol
CAS Number921836-44-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit certain protein kinases that are crucial for cell proliferation. This inhibition leads to:

  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies:
    • A study reported an IC50_{50} value of approximately 3.67 µM against HCT-116 colorectal cancer cells, demonstrating its potency in inhibiting cell growth .
    • Another investigation highlighted its ability to induce apoptosis in MDA-MB-231 breast cancer cells, with an increase in annexin V-positive cells indicating early apoptosis .
  • Mechanistic Insights:
    • The compound was found to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic factors like Bax and caspases . This shift in protein expression is critical for promoting apoptosis in malignant cells.

Comparative Analysis

When compared to other similar compounds, such as isatin derivatives and indole-based sulfonamides, this compound shows enhanced activity due to its specific structural features. The presence of the methoxy and methyl groups contributes to its biological efficacy by improving solubility and bioavailability.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceCell LineIC50_{50} (µM)Mechanism of Action
HCT-1163.67Induces apoptosis via Bcl-2 down-regulation
MDA-MB-231Not specifiedPromotes early apoptosis
Various Cancer Cells<1Cell cycle arrest at G2/M phase

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